

# An In-Depth Technical Guide to Targeted Protein Degradation Using Pomalidomide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Pomalidomide-CO-C6-Br

Cat. No.: B14770922

[Get Quote](#)

## Foreword

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Within this revolutionary field, "molecular glues" represent a class of small molecules with the remarkable ability to induce proximity between an E3 ubiquitin ligase and a target protein, leading to the latter's ubiquitination and subsequent degradation. Pomalidomide, a third-generation immunomodulatory drug (IMiD), stands as a quintessential example of a molecular glue, offering a powerful tool for researchers and a potent therapeutic for patients, particularly those with multiple myeloma. This guide provides an in-depth technical exploration of Pomalidomide's mechanism of action, methodologies for its study, and the critical insights necessary for its effective application in research and drug development.

## The Genesis of a Molecular Glue: From Thalidomide to Pomalidomide

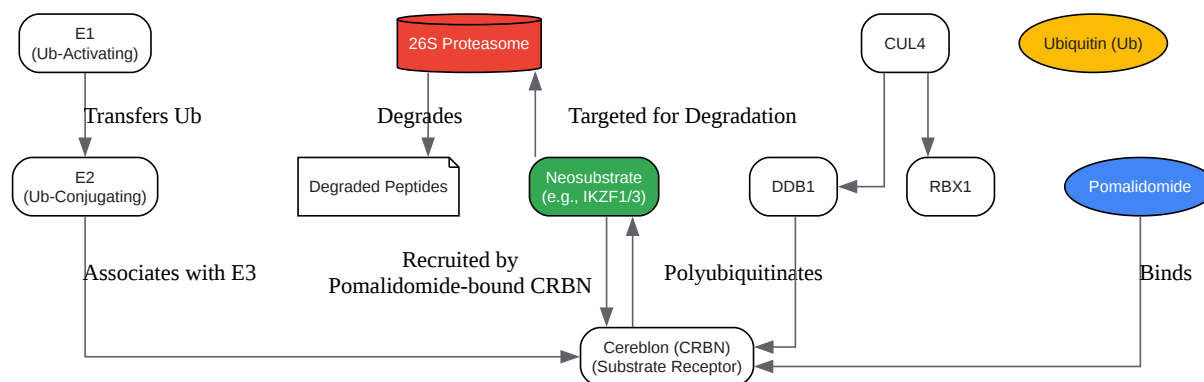
The story of Pomalidomide is intrinsically linked to its predecessor, Thalidomide. Initially developed as a sedative in the 1950s, Thalidomide was later discovered to have potent anti-angiogenic and immunomodulatory properties, leading to its repurposing for the treatment of

multiple myeloma.[1][2] However, its therapeutic use was shadowed by severe teratogenic effects.[2] This dual activity spurred the development of analogues with improved therapeutic indices. Pomalidomide (formerly CC-4047 or Actimid) emerged from these efforts as a more potent derivative, distinguished by an amino group at the 4th position of the phthaloyl ring.[1][3] This structural modification enhances its anti-myeloma and immunomodulatory activities, making it a cornerstone in the treatment of relapsed and refractory multiple myeloma.[4][5]

## The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Pomalidomide's therapeutic efficacy hinges on its ability to function as a molecular glue, redirecting the cellular machinery responsible for protein homeostasis—the ubiquitin-proteasome system (UPS).[6][7] The UPS is the primary pathway for the degradation of most short-lived proteins in eukaryotic cells, thereby controlling a vast array of cellular processes.[8] This intricate system involves a cascade of enzymatic reactions mediated by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which ultimately tag substrate proteins with a polyubiquitin chain.[8][9] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a multi-protein complex that degrades the tagged protein into smaller peptides.[10]

Pomalidomide's specific target within this system is Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4<sup>CRBN</sup>).[11][12] By binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN, Pomalidomide induces a conformational change in the protein's surface.[1][13] This altered surface creates a novel binding interface for proteins that are not normally recognized by CRBN, so-called "neosubstrates." [11][13] The formation of this ternary complex—Pomalidomide, CRBN, and the neosubstrate—brings the neosubstrate into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[3][14]



[Click to download full resolution via product page](#)

Caption: Pomalidomide-induced targeted protein degradation pathway.

## The Neosubstrate Landscape of Pomalidomide

The therapeutic effects of Pomalidomide are a direct consequence of the degradation of its specific neosubstrates. The most well-characterized and clinically relevant neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][15][16] These proteins are essential for the survival and proliferation of multiple myeloma cells.[17][18] Their degradation leads to the downregulation of key oncogenic pathways, including the transcription factor IRF4 and the proto-oncogene MYC, ultimately inducing apoptosis in malignant cells.[3]

Beyond its direct anti-tumor effects, the degradation of IKZF1 and IKZF3 also underlies Pomalidomide's immunomodulatory activity. In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of Interleukin-2 (IL-2).[15] Their degradation by Pomalidomide leads to increased IL-2 production, which in turn enhances the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells against tumor cells.[12]

While IKZF1 and IKZF3 are the primary targets in multiple myeloma, proteomic studies have revealed a broader landscape of Pomalidomide-dependent neosubstrates, many of which are zinc finger transcription factors.[8][19] A common structural feature, a  $\beta$ -hairpin loop containing

a critical glycine residue within a C2H2 zinc finger domain, appears to be a key determinant for recognition by the Pomalidomide-CRBN complex.[20]

Table 1: A Selection of Identified Pomalidomide Neosubstrates

Neosubstrate	Function	Reference(s)
IKZF1 (Ikaros)	Lymphoid transcription factor, essential for myeloma cell survival.	[4][15]
IKZF3 (Aiolos)	Lymphoid transcription factor, essential for myeloma cell survival.	[4][15]
ZFP91	Zinc finger protein, role in inflammation and immunity.	[8]
ZNF692	Zinc finger protein, potential role in transcriptional regulation.	[19][21]
PLZF (ZBTB16)	Transcription factor, implicated in some leukemias.	[22]
WIZ	Widely Interspaced Zinc Finger Motifs protein.	[11]
SALL4	Transcription factor involved in embryonic development.	[23]

## Quantitative Insights: Binding Affinities and Degradation Efficiencies

A quantitative understanding of the molecular interactions and degradation kinetics is paramount for both basic research and the rational design of novel molecular glues. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to determine binding affinities, while cellular assays are used to quantify degradation efficiency.

Table 2: Quantitative Parameters of Pomalidomide and Related IMiDs

Compound	Target	Kd (nM)	DC50 (IKZF1)	DC50 (IKZF3)	Dmax	Reference(s)
Pomalidomide	CRBN	~157	~10-100 nM	~10-100 nM	>90%	[21][24][25]
Lenalidomide	CRBN	~178	~100-1000 nM	~100-1000 nM	>90%	[21][24][25]
Thalidomide	CRBN	~250	>1000 nM	>1000 nM	Variable	[21][24][25]

Note: Kd, DC50, and Dmax values can vary depending on the cell line and experimental conditions.

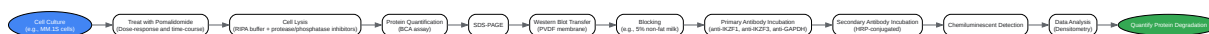
Pomalidomide exhibits a higher binding affinity for CRBN and is significantly more potent in inducing the degradation of IKZF1 and IKZF3 compared to Lenalidomide and Thalidomide.[21][25] This enhanced potency is a key factor in its clinical efficacy, particularly in patients who have become refractory to other IMiDs.

## Experimental Workflows for Studying Pomalidomide

Investigating the effects of Pomalidomide requires a multi-faceted experimental approach, combining cellular and biochemical assays to elucidate its mechanism of action and identify novel neosubstrates.

### Cellular Assays for Protein Degradation

The most direct method to assess Pomalidomide's activity is to measure the degradation of its target proteins in a cellular context.



[Click to download full resolution via product page](#)

Caption: A typical Western Blot workflow to assess protein degradation.

#### Detailed Protocol: Western Blotting for IKZF1/IKZF3 Degradation

- Cell Culture and Treatment:
  - Culture multiple myeloma cell lines (e.g., MM.1S, U266) in appropriate media.
  - Seed cells at a desired density and allow them to adhere or stabilize in suspension.
  - Treat cells with a range of Pomalidomide concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM) for a fixed time (e.g., 24 hours) to determine the DC50.
  - For time-course experiments, treat cells with a fixed concentration of Pomalidomide (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).
- Cell Lysis and Protein Quantification:
  - Harvest cells by centrifugation and wash with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Clarify the lysate by centrifugation and collect the supernatant.
  - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
  - Separate proteins by SDS-PAGE on a polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH,  $\beta$ -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the intensity of the target protein to the loading control.
  - Calculate the percentage of protein remaining relative to the vehicle-treated control.
  - Plot the percentage of protein remaining against the Pomalidomide concentration to determine the DC50 value.

## Biophysical Assays for Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.

Detailed Protocol: Isothermal Titration Calorimetry (ITC) for Pomalidomide-CRBN Binding

- Sample Preparation:
  - Express and purify recombinant human CRBN (often as a more stable complex with DDB1).
  - Dialyze the protein extensively against the desired ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
  - Prepare a stock solution of Pomalidomide in the same dialysis buffer. It is crucial to match the buffer composition precisely to minimize heat of dilution effects.

- Degas all solutions immediately before the experiment.
- ITC Experiment:
  - Fill the sample cell of the ITC instrument with the CRBN solution (e.g., 10-20  $\mu\text{M}$ ).
  - Fill the injection syringe with the Pomalidomide solution (e.g., 100-200  $\mu\text{M}$ ).
  - Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.
  - Perform a series of injections of Pomalidomide into the CRBN solution, recording the heat change after each injection.
  - As a control, perform a titration of Pomalidomide into the buffer alone to determine the heat of dilution.
- Data Analysis:
  - Subtract the heat of dilution from the experimental data.
  - Integrate the peaks in the thermogram to obtain the heat change per injection.
  - Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the ITC analysis software to determine the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy ( $\Delta H$ ) of the interaction.

## Proteomics for Neosubstrate Discovery

Mass spectrometry-based proteomics is an unbiased approach to identify the full spectrum of Pomalidomide-dependent neosubstrates.



[Click to download full resolution via product page](#)

Caption: Workflow for mass spectrometry-based neosubstrate discovery.

#### General Protocol: Quantitative Proteomics for Neosubstrate Identification

- Experimental Design and Sample Preparation:
  - Culture cells and treat with Pomalidomide or a vehicle control (DMSO) for a defined period (e.g., 6-24 hours).
  - For quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) can be employed for accurate relative quantification.
  - Harvest cells, lyse, and extract proteins.
- Protein Digestion and Peptide Preparation:
  - Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
  - Clean up the resulting peptide mixture using solid-phase extraction.
- LC-MS/MS Analysis:
  - Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
  - The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
- Data Analysis:
  - Search the MS/MS spectra against a protein sequence database to identify the peptides and their corresponding proteins.
  - Quantify the relative abundance of each protein between the Pomalidomide-treated and control samples.
  - Identify proteins that show a significant and reproducible decrease in abundance in the Pomalidomide-treated samples.

- Candidate Validation:
  - Validate the identified neosubstrate candidates using orthogonal methods, such as Western blotting, to confirm their degradation in a Pomalidomide-dependent manner.
  - Further experiments can be performed to confirm that the degradation is CRBN- and proteasome-dependent.

## Concluding Remarks and Future Directions

Pomalidomide has not only provided a vital therapeutic option for patients with multiple myeloma but has also served as a powerful tool to unravel the complexities of the ubiquitin-proteasome system. The principles of its mechanism of action as a molecular glue have laid the foundation for the burgeoning field of targeted protein degradation, including the development of Proteolysis Targeting Chimeras (PROTACs). The continued exploration of the neosubstrate landscape of Pomalidomide and other molecular glues will undoubtedly uncover new therapeutic targets and deepen our understanding of cellular protein homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting and rapidly evolving field.

## References

- CenterWatch. (2019, June 13). Study of Pomalidomide, Cyclophosphamide, Dexamethasone in Relapsed/Refractory Multiple Myeloma. Retrieved from [[Link](#)]
- Dong, G., et al. (2021). Novel approaches to targeted protein degradation technologies in drug discovery. *Signal Transduction and Targeted Therapy*, 6(1), 1-20.
- HealthTree University for Multiple Myeloma. (2021, May 14). Pomalidomide (Pomalyst)- an Immunomodulatory Drug (IMiD) for Multiple Myeloma. Retrieved from [[Link](#)]
- Matyskiela, M. E., et al. (2018). A systematic screen of the human C2H2 zinc finger proteome for degradation in the presence of thalidomide analogs. *eLife*, 7, e38430.
- Shimizu, N., et al. (2021). PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates.
- Yu, X., et al. (2019). Single subunit degradation of WIZ, a lenalidomide- and pomalidomide-dependent substrate of E3 ubiquitin ligase CRL4CRBN. *bioRxiv*.

- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Sievers, Q. L., et al. (2018). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. *Blood*, 132(19), 2068-2078.
- ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1.... Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Retrieved from [[Link](#)]
- Zhu, Y. X., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. *Leukemia & Lymphoma*, 55(5), 983-992.
- ResearchGate. (n.d.). Potential neo-substrates of thalidomide, lenalidomide, pomalidomide,.... Retrieved from [[Link](#)]
- Bio-Techne. (n.d.). Targeted Protein Degradation Product Guide Edition 5. Retrieved from [[Link](#)]
- An, S., et al. (2017). pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase.
- ResearchGate. (n.d.). Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain.... Retrieved from [[Link](#)]
- Chanan-Khan, A. A., et al. (2013). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. *Blood Cancer Journal*, 3(9), e143.
- Gao, S., et al. (2020). Novel immunomodulatory drugs and neo-substrates.
- Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. *Science*, 343(6168), 301-305.
- bioRxiv. (n.d.). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Retrieved from [[Link](#)]
- Kim, H., et al. (2022). NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. *Journal of the Korean Magnetic Resonance Society*, 26(1), 1-8.

- ResearchGate. (n.d.). Structural details of the CRBN-IKZF1 ZF2 interface. A. Key residues at.... Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Novel immunomodulatory drugs and neo-substrates. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 6H0F: Structure of DDB1-CRBN-pomalidomide complex bound to IKZF1(ZF2). Retrieved from [\[Link\]](#)
- Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. *Oncoimmunology*, 3(7), e941742.
- bioRxiv. (n.d.). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Retrieved from [\[Link\]](#)
- Vanderbilt University. (n.d.). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Retrieved from [\[Link\]](#)
- Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. *Oncoimmunology*, 3(7), e941742.
- The Ubiquitin- Proteasome System. (n.d.). Retrieved from [\[Link\]](#)
- American Chemical Society. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. *Journal of Medicinal Chemistry*, 62(24), 11281-11290.
- Yale University. (n.d.). Isothermal Titration Calorimetry of Protein-Protein Interactions. Retrieved from [\[Link\]](#)
- Chamberlain, P. P., & Hamann, L. G. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. *ACS Medicinal Chemistry Letters*, 10(9), 1216-1225.
- Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. *Science*, 343(6168), 301-305.
- UniProt. (n.d.). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Retrieved from [\[Link\]](#)

- RCSB PDB. (2022, July 20). 8D81: Cereblon~DDB1 bound to Pomalidomide. Retrieved from [\[Link\]](#)
- Donovan, K. A., et al. (2024). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. bioRxiv.
- protocols.io. (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Retrieved from [\[Link\]](#)
- Rios-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy. *Drug Design, Development and Therapy*, 11, 2399-2408.
- Wikipedia. (n.d.). Proteasome. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. What is the mechanism of Pomalidomide? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 5. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 6. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- 8. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. [researchgate.net](https://researchgate.net/) [[researchgate.net](https://researchgate.net/)]
- 10. [biorxiv.org](https://biorxiv.org/) [[biorxiv.org](https://biorxiv.org/)]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 14. [researchgate.net](https://researchgate.net/) [[researchgate.net](https://researchgate.net/)]
- 15. [biorxiv.org](https://biorxiv.org/) [[biorxiv.org](https://biorxiv.org/)]
- 16. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 17. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [[broadinstitute.org](https://broadinstitute.org/)]
- 18. Novel immunomodulatory drugs and neo-substrates - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 19. [rcsb.org](https://rcsb.org/) [[rcsb.org](https://rcsb.org/)]
- 20. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 21. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 22. [researchgate.net](https://researchgate.net/) [[researchgate.net](https://researchgate.net/)]
- 23. [pdf.benchchem.com](https://pdf.benchchem.com/) [[pdf.benchchem.com](https://pdf.benchchem.com/)]
- 24. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 25. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Targeted Protein Degradation Using Pomalidomide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14770922/docs#an-in-depth-technical-guide-to-targeted-protein-degradation-using-pomalidomide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)